4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide
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Overview
Description
4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is a complex organic compound that belongs to the quinoline family This compound is notable for its unique structure, which includes a quinoline core, a thiazole ring, and various functional groups such as hydroxyl, methoxy, nitro, and carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps, including the formation of the quinoline core, the introduction of the thiazole ring, and the addition of functional groups. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Thiazole Ring: The thiazole ring can be introduced through a cyclization reaction involving thioamides and α-haloketones.
Functional Group Addition: The hydroxyl, methoxy, nitro, and carboxamide groups can be introduced through various substitution and addition reactions, often involving reagents such as methanesulfonic acid, nitrobenzene, and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, methanesulfonic acid (MsOH)
Major Products
Oxidation: Formation of quinoline-3-carboxylic acid derivatives
Reduction: Formation of aminoquinoline derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, the nitro group may undergo reduction to form reactive intermediates that can damage DNA and proteins, leading to cell death. The quinoline core may also interact with DNA and RNA, interfering with their replication and transcription.
Comparison with Similar Compounds
Similar Compounds
8-hydroxyquinoline: A simpler quinoline derivative with antimicrobial properties.
5-nitrothiazole: A thiazole derivative with antimicrobial and antiparasitic activities.
4-methoxyquinoline: A quinoline derivative with potential therapeutic applications.
Uniqueness
4-hydroxy-8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)quinoline-3-carboxamide is unique due to its combination of functional groups and structural features, which confer a diverse range of chemical reactivity and biological activities. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a versatile compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H10N4O5S |
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Molecular Weight |
346.32 g/mol |
IUPAC Name |
8-methoxy-N-(5-nitro-1,3-thiazol-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C14H10N4O5S/c1-23-9-4-2-3-7-11(9)15-5-8(12(7)19)13(20)17-14-16-6-10(24-14)18(21)22/h2-6H,1H3,(H,15,19)(H,16,17,20) |
InChI Key |
KRVWQUHQFFFTIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] |
Origin of Product |
United States |
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